Steric Complementarity for A3 Binding
The 3-benzyl substituent on the target compound is predicted to enhance binding affinity at the human adenosine A3 receptor compared to the 3-ethyl analog (3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione). A QSAR model for 33 triazoloquinazoline antagonists identifies a positive correlation between sterimol length parameter L and A3 antagonist activity [1]. The benzyl group (Ph-CH2-) possesses a substantially longer sterimol L value (estimated ~6-7 Å) compared to an ethyl group (estimated ~4 Å). The model also indicates large sterimol width parameters (B1, B5) are non-advantageous; the flexible benzyl group can adopt a conformation orthogonal to the core [2], minimizing adverse width effects while maximizing beneficial length. This suggests the 3-benzyl derivative holds a distinct advantage in A3-targeted screening over the 3-ethyl or 3-phenyl analogs.
| Evidence Dimension | Predicted steric complementarity for A3 adenosine receptor binding |
|---|---|
| Target Compound Data | Sterimol L estimated at 6.07 Å (based on benzyl group geometry). QSAR coefficient for L descriptor is positive in the A3 antagonist model. |
| Comparator Or Baseline | 3-ethyl analog: Sterimol L estimated at 4.11 Å. 3-phenyl analog: may present disadvantageous width parameters due to rigid planarity. |
| Quantified Difference | Target compound provides an additional ~2.0 Å in sterimol length (L) vs. 3-ethyl analog. The QSAR equation indicates that activity is a linear function of positive L contribution and negative B1/B5 contributions. |
| Conditions | QSAR multiple linear regression analysis on 33 triazoloquinazoline derivatives' activity against human A3 receptors. |
Why This Matters
For groups screening for A3 adenosine receptor antagonists, this benzyl-specific steric profile is a key differentiator that can guide hit prioritization over commercially available ethyl or phenyl analogs.
- [1] Kim, D., Hong, S. I., & Lee, D. S. (2006). Triazoloquinazolines as Human A3 Adenosine Receptor Antagonists: A QSAR Study. International Journal of Molecular Sciences, 7(11), 485-496. View Source
- [2] Fun, H.-K., et al. (2011). 2-Benz-yloxy-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one. Acta Crystallographica Section E, 67(Pt 6), o1556. Demonstrates orthogonal benzyl orientation in a related triazoloquinazoline. View Source
